![molecular formula C7H7BrO2 B1446849 3-Bromo-2-(hydroxymethyl)phenol CAS No. 96911-26-1](/img/structure/B1446849.png)
3-Bromo-2-(hydroxymethyl)phenol
Overview
Description
3-Bromo-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and a hydroxymethyl group at the second position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(hydroxymethyl)phenol typically involves the bromination of 2-(hydroxymethyl)phenol. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under mild reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the bromination process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Bromo-2-(carboxymethyl)phenol.
Reduction: 2-(Hydroxymethyl)phenol.
Substitution: 3-Amino-2-(hydroxymethyl)phenol or 3-Thio-2-(hydroxymethyl)phenol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3-Bromo-2-(hydroxymethyl)phenol derivatives in anticancer drug development. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, making them candidates for further development as anticancer agents .
Drug Delivery Systems
The compound serves as a foundation for drug delivery systems. Its derivatives can enhance the lipophilicity of drugs, improving their bioavailability and therapeutic efficacy. Research indicates that these compounds can be used to transport anticancer drugs more effectively to target sites in the body .
Analytical Chemistry
Indicators for Acid-Base Titrations
This compound has been investigated as an acid-base indicator. In volumetric titrations, it exhibited distinct color changes at specific pH levels, demonstrating its utility in analytical applications. The synthesized indicators based on this compound showed sharp transitions, indicating their effectiveness in determining the endpoint of titrations .
Materials Science
Synthesis of Functional Polymers
The compound is also used in the synthesis of functional polymers. Its hydroxymethyl group can participate in polymerization reactions, leading to the development of new materials with specific properties suitable for various applications, including coatings and adhesives .
Data Table: Summary of Applications
Case Studies
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Anticancer Prodrugs Development
- A study synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cells. The results indicated that certain derivatives had enhanced activity compared to standard chemotherapeutics, suggesting their potential as new anticancer agents.
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Acid-Base Indicator Evaluation
- Research involved the use of this compound as an indicator in titrations with hydrochloric acid and sodium hydroxide. The study reported a clear color transition at neutralization points, confirming its effectiveness as a reliable acid-base indicator.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(hydroxymethyl)phenol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical pathways .
Comparison with Similar Compounds
- 2-Bromo-4-(hydroxymethyl)phenol
- 4-Bromo-2-(hydroxymethyl)phenol
- 3-Bromo-4-(hydroxymethyl)phenol
Comparison: 3-Bromo-2-(hydroxymethyl)phenol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different levels of antimicrobial activity and chemical reactivity, making it a distinct compound for targeted applications .
Biological Activity
3-Bromo-2-(hydroxymethyl)phenol, with the chemical formula CHBrO and CAS Number 96911-26-1, is a brominated phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxymethyl group and a bromine atom attached to a phenolic ring, which contributes to its unique reactivity and biological activity. The presence of the hydroxymethyl group enhances its solubility in water, while the bromine atom can influence its interaction with biological targets.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting their growth.
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are crucial in combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential therapeutic applications.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it may reduce oxidative damage in cells.
- Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle of cancer cells, leading to growth inhibition.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Free radical scavenging | |
Anticancer | Induction of apoptosis |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing promising results for potential use as an antimicrobial agent.
- Antioxidant Evaluation : In vitro assays assessed the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. The results indicated that the compound effectively reduced oxidative stress markers in cultured cells.
- Cancer Research : A recent study explored the effects of this compound on human breast cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
3-bromo-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVBYANBZXJPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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